N-benzyl-2-[(chloroacetyl)amino]benzamide
Description
Overview of Benzamide (B126) Derivatives in Medicinal Chemistry
Benzamide derivatives are a major class of compounds in medicinal chemistry, recognized for their wide array of pharmacological activities. walshmedicalmedia.com The benzamide pharmacophore is a key feature in many biologically active molecules, and its derivatives have been explored for numerous therapeutic applications. researchgate.net The amide bond is a stable and common functional group found in many biologically active derivatives and is involved in almost all biological processes. researchgate.net Research has demonstrated that these compounds exhibit properties including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.comresearchgate.net
Furthermore, the versatility of the benzamide structure has led to the development of derivatives with activities such as:
Anticonvulsant walshmedicalmedia.com
Antidiabetic researchgate.net
Antiprion researchgate.net
Cardiovascular agents walshmedicalmedia.com
Carbonic anhydrase inhibitors researchgate.netnih.gov
Cholinesterase inhibitors researchgate.netnih.gov
The broad spectrum of activity associated with benzamide derivatives underscores their importance in the ongoing search for new and more effective therapeutic agents. walshmedicalmedia.com
Table 1: Investigated Pharmacological Activities of Benzamide Derivatives
| Therapeutic Area | Pharmacological Activity | References |
|---|---|---|
| Infectious Diseases | Antimicrobial, Antifungal | walshmedicalmedia.comresearchgate.net |
| Pain & Inflammation | Analgesic, Anti-inflammatory | walshmedicalmedia.comresearchgate.net |
| Oncology | Anticancer, Antitumor, PARP-1 Inhibition | researchgate.netnih.gov |
| Neurology | Anticonvulsant, Neuroleptic, Antiprion, Cholinesterase Inhibition | walshmedicalmedia.comresearchgate.netnih.govnih.gov |
| Metabolic Disorders | Antidiabetic, Carbonic Anhydrase Inhibition | researchgate.netnih.gov |
| Cardiovascular | Treatment of Cardiac Arrhythmias | researchgate.net |
Significance of the Benzamide Scaffold in Drug Discovery and Development
The benzamide scaffold is a privileged structure in drug discovery, serving as a fundamental building block for a vast number of pharmaceutical compounds. researchgate.net Its prevalence is due to its robust chemical properties and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. nih.gov The amide scaffold is present in approximately 25% of all active pharmaceutical ingredients, highlighting its critical role in modern medicine. researchgate.net
The structural framework of benzamide allows for extensive modification, enabling chemists to synthesize large libraries of compounds with diverse pharmacological profiles. This adaptability makes it an ideal starting point for developing targeted therapies. For instance, benzamide derivatives have been designed as potent and selective inhibitors of crucial enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is a significant target in cancer therapy. nih.gov In psychiatry, benzamide derivatives like Sulpiride and Amisulpiride are used as active antipsychotic substances. walshmedicalmedia.com The ability to systematically alter the substituents on the benzamide core allows for the fine-tuning of a molecule's efficacy, selectivity, and pharmacokinetic properties, making it an invaluable tool in the drug development process. researchgate.netacs.org
Contextualizing N-benzyl-2-[(chloroacetyl)amino]benzamide within Chloroacetamide and N-benzyl Substituted Compound Research
The specific biological and chemical potential of this compound is informed by the individual contributions of its chloroacetamide and N-benzyl moieties.
The Chloroacetamide Moiety: Chloroacetamide derivatives are a class of reactive compounds widely used in chemical synthesis and drug design. nbinno.com The key feature of this group is the chlorine atom, which makes the adjacent carbon atom susceptible to nucleophilic attack. nbinno.com This reactivity allows chloroacetamides to act as covalent inhibitors by forming permanent bonds with nucleophilic residues, such as cysteine, on target proteins. rsc.orgacs.org This mechanism has been explored in the development of inhibitors for targets like the TEAD·YAP1 protein-protein interaction, which is implicated in the Hippo signaling pathway. rsc.org Beyond covalent inhibition, chloroacetamide derivatives have demonstrated intrinsic biological activity, including potent antifungal and antibacterial effects. nih.govscielo.org.za For example, N-(4-bromophenyl)-2-chloroacetamide has shown efficacy against fungal strains like Fusarium spp. nih.gov
The N-benzyl Substitution: The N-benzyl group is another structural motif frequently employed in medicinal chemistry to enhance the therapeutic properties of a lead compound. researchgate.net Its inclusion can significantly improve binding affinity and functional activity at various biological targets. researchgate.netnih.gov For example, the addition of an N-benzyl group to certain phenethylamines was found to dramatically increase their affinity for the 5-HT₂ₐ receptor. nih.gov Similarly, in a series of potential neuroleptics, the introduction of a benzyl (B1604629) group on the terminal nitrogen resulted in compounds that were significantly more active than their counterparts with smaller alkyl groups. nih.gov The N-benzyl group can also improve physicochemical properties and facilitate crucial cation-π and π-π interactions with the active sites of target proteins. researchgate.net
Table 2: Significance of Key Structural Moieties in this compound
| Structural Moiety | Role in Medicinal Chemistry | Potential Contribution | References |
|---|---|---|---|
| Benzamide Scaffold | Privileged structure, versatile building block. | Forms the core of the molecule, allowing for diverse biological interactions. | researchgate.netnih.gov |
| Chloroacetamide Group | Reactive electrophile for covalent modification. | Potential for covalent inhibition of enzyme targets; intrinsic antimicrobial activity. | nbinno.comrsc.orgnih.gov |
| N-benzyl Group | Enhances binding affinity and physicochemical properties. | Can improve potency and target engagement through π-stacking and other interactions. | nih.govresearchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-[(2-chloroacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-10-15(20)19-14-9-5-4-8-13(14)16(21)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXUIZRKYOIVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429459 | |
| Record name | N-Benzyl-2-(2-chloroacetamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53824-92-3 | |
| Record name | N-Benzyl-2-(2-chloroacetamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for N-benzyl-2-[(chloroacetyl)amino]benzamide and Analogues
The construction of this compound can be approached through several synthetic routes, primarily involving the formation of amide bonds. Two key strategies are the chloroacetylation of an aminobenzamide precursor and the coupling of benzylamine (B48309) with a suitably functionalized benzoic acid derivative.
Chloroacetylation Reactions in Benzamide (B126) and Acyl Amide Synthesis
Chloroacetylation is a common method for introducing the chloroacetyl group onto an amine. This reaction typically involves the use of chloroacetyl chloride as the acylating agent. researchgate.netimpactfactor.orgresearchgate.net The reaction is generally carried out in an inert solvent, and a base is often added to neutralize the hydrochloric acid byproduct. researchgate.netfishersci.it
For the synthesis of this compound, a plausible route involves the chloroacetylation of 2-amino-N-benzylbenzamide. A variety of conditions can be employed for such transformations. For instance, the reaction can be performed in solvents like chloroform (B151607) in the presence of potassium carbonate, or in tetrahydrofuran (B95107) (THF) with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netnih.gov The choice of solvent and base can be optimized to improve yields and reaction times. researchgate.net Studies have shown that using phosphate (B84403) buffer can offer a biocompatible and efficient medium for the N-chloroacetylation of amino compounds. tandfonline.com
The general mechanism for the reaction between an acyl chloride and an amine is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond. chemguide.co.uk
Table 1: Conditions for Chloroacetylation of Aromatic Amines
| Amine Substrate | Reagents | Solvent | Base | Reaction Time | Yield | Reference |
| Aniline | Chloroacetyl chloride | THF | DBU | 3-6 h | 75-95% | researchgate.net |
| 2-Aminobenzothiazole | Chloroacetyl chloride | Chloroform | K₂CO₃ | 12 h | - | nih.gov |
| 2-Aminobenzothiazole | Chloroacetyl chloride | Dry Chloroform | Triethylamine | Overnight | 58% | impactfactor.org |
| 2-Aminobenzyl alcohol | Chloroacetyl chloride | Phosphate Buffer | - | 20 min | High | tandfonline.com |
This table is interactive and can be sorted by clicking on the column headers.
Coupling Reactions Involving Benzylamine and Aminobenzamide Precursors
An alternative strategy for synthesizing the target molecule involves the formation of the N-benzylamide bond as a key step. This can be achieved by coupling benzylamine with a pre-functionalized benzoic acid derivative, such as 2-(chloroacetamido)benzoic acid. uni.lunih.gov Standard peptide coupling reagents can be employed for this transformation. fishersci.it
The precursor, 2-amino-N-benzylbenzamide, can be synthesized from isatoic anhydride (B1165640) and benzylamine. nih.govresearchgate.net This reaction provides a straightforward method to introduce the N-benzyl group. One study describes a one-pot, three-component functionalization method using isatoic anhydride and benzylamine to produce 2-amino-N-benzylbenzamide derivatives. researchgate.net Another approach involves the reaction of isatoic anhydride with benzyl (B1604629) bromide in the presence of potassium carbonate to yield N-benzyl isatoic anhydride, which upon hydrolysis, opens the ring to form 2-(N-benzyl)aminobenzoic acid. researchgate.net
Targeted Synthesis of Diverse Analogues and Derivatives
The synthetic methodologies described above are versatile and can be adapted to produce a wide array of analogues and derivatives of this compound. These modifications are often aimed at exploring structure-activity relationships for various applications.
Synthesis of Related N-Benzyl Benzamide Scaffolds
The N-benzylbenzamide scaffold is a common motif in medicinal chemistry. acs.org Synthetic routes to various N-benzylbenzamide derivatives often involve the coupling of a substituted benzoic acid with a substituted benzylamine. For example, N-benzylbenzamide propionic acids have been prepared in a multi-step synthesis. acs.org The synthesis of 2-aminobenzamide (B116534) derivatives can be achieved by reacting isatoic anhydride with various amines, a method that has been performed using both conventional heating and microwave irradiation. nih.gov
Formation of Heterocyclic Conjugates Incorporating Chloroacetamide Moieties (e.g., Benzoxazole (B165842), Benzothiazole (B30560), Thiazole (B1198619) Derivatives)
The reactive chloroacetyl group in this compound serves as a versatile handle for the synthesis of various heterocyclic conjugates. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, which can be followed by intramolecular cyclization to form heterocyclic rings. researchgate.net
Benzoxazoles and Benzothiazoles: These can be synthesized from ortho-substituted anilines. For instance, 2-substituted benzoxazoles and benzothiazoles can be prepared by the condensation of o-aminophenols or o-aminothiophenols with various reagents, including aldehydes or carboxylic acids. organic-chemistry.orgmdpi.com The chloroacetamide moiety can be used to alkylate an o-aminophenol or o-aminothiophenol, followed by cyclization to form the corresponding benzoxazole or benzothiazole ring. nih.gov
Thiazoles: Thiazole rings can be formed through various synthetic strategies, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. organic-chemistry.orgbepls.com The chloroacetamide group can be a precursor to an α-haloketone or can react directly with a thioamide or thiourea (B124793) under appropriate conditions to form a thiazole derivative. nih.govanalis.com.my For example, 2-aminothiazoles can be synthesized from β-keto esters via α-monohalogenation and subsequent reaction with thiourea. organic-chemistry.org
Optimization and Mechanistic Studies of Synthetic Pathways
The efficiency of the synthetic routes to this compound and its analogues can be enhanced through optimization of reaction conditions. For chloroacetylation reactions, factors such as the choice of base, solvent, and temperature can significantly impact the yield and reaction time. For example, the use of a strong, non-nucleophilic base like DBU has been shown to facilitate the reaction between aryl amines and chloroacetyl chloride at room temperature. researchgate.net
Mechanistic studies on amide bond formation from acyl chlorides and amines confirm a nucleophilic addition-elimination pathway. chemguide.co.ukstudysmarter.co.uk The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide and releases a chloride ion. chemguide.co.uk The proton on the nitrogen is subsequently removed by a base present in the reaction mixture. chemguide.co.uk Understanding these mechanistic details is crucial for optimizing the reaction and minimizing side products.
Investigation Reveals Limited Publicly Available Data on the Pharmacological Profile of this compound
Despite significant interest in the broader class of benzamide derivatives for therapeutic applications, a comprehensive review of publicly accessible scientific literature indicates a notable absence of specific research on the pharmacological and biological activities of the chemical compound this compound (CAS No. 53824-92-3).
Extensive searches for data pertaining to its anticancer properties, including its effects on various human cancer cell lines, mechanisms of action, and specific molecular targets, did not yield specific experimental results for this particular molecule. The user-requested outline, focusing on cytotoxicity, apoptosis induction, cell cycle modulation, and VEGFR-2 inhibition, could not be populated with scientifically validated findings directly attributed to this compound.
While research into related structural analogs exists, the strict requirement to focus solely on this compound prevents the inclusion of such data. For instance, studies on other N-substituted benzamides have shown activities such as the induction of apoptosis and cell cycle arrest in cancer cell lines like HL-60. Similarly, derivatives of 2-[(Chloroacetyl)amino]benzamide have been investigated for their cytotoxic effects against liver cancer cells. However, these findings cannot be directly and accurately extrapolated to the specific subject of this article.
The inquiry into the compound's potential as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor also returned no specific results. Although various benzamide and N-benzyl compounds have been explored as kinase inhibitors, no literature currently links this compound to this specific molecular target.
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the pharmacological and biological activities of the chemical compound This compound corresponding to the requested outline.
Extensive searches for "this compound" and its CAS number (53824-92-3) did not yield any published studies on its effects regarding:
Histone Deacetylase (HDAC) Inhibition
Topoisomerase Inhibition
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
CYP24A1 Inhibition
Specific antibacterial efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, or Klebsiella pneumoniae.
Specific antifungal efficacy against Candida albicans, Aspergillus niger, or Saccharomyces cerevisiae.
While some chemical suppliers make general, unsubstantiated claims about potential antibacterial properties, there is no detailed scientific evidence, such as minimum inhibitory concentration (MIC) values or mechanistic studies, available in the public domain to support these assertions. The compound is primarily listed as a chemical intermediate for synthesis.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound. The information required to populate the specified sections is not present in the current body of scientific research.
Pharmacological Profiles and Biological Activities
Central Nervous System (CNS) Activities
The benzamide (B126) structure is a well-established pharmacophore in the design of antipsychotic drugs, primarily through antagonism of dopamine (B1211576) D2 receptors. Research into N-benzyl benzamide derivatives has yielded compounds with significant neuroleptic potential.
For instance, a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides were synthesized and evaluated as dopamine D2 receptor antagonists. frontiersin.org These studies found that antagonist affinity was highly stereoselective, residing in the R-enantiomer. frontiersin.org In another study, the introduction of a benzyl (B1604629) group to the terminal nitrogen of a metoclopramide (B1676508) analog enhanced antipsychotic activity, with one derivative, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, proving to be 13 times more potent than the established antipsychotic haloperidol (B65202) in a rat model of apomorphine-induced stereotyped behavior. This compound also showed a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting a potential for fewer side effects.
Substituted N-benzyl acetamides have been a focus of research for discovering new anticonvulsant agents. Studies have shown that N-benzyl-2-acetamidopropionamide derivatives are potent anticonvulsants. Specifically, N-benzyl-2-acetamido-3-methoxypropionamide demonstrated a median effective dose (ED₅₀) of 8.3 mg/kg in the maximal electroshock (MES) seizure test in mice, a value that compares favorably to the standard drug phenytoin (B1677684) (ED₅₀ = 6.5 mg/kg). Further studies highlighted that the anticonvulsant activity principally resides in the (R)-stereoisomer of these compounds. The 2-acetamido group was found to be important, but not essential, for anticonvulsant activity in this class of molecules.
Table 2: Anticonvulsant Activity of Related N-Benzyl Acetamide Derivatives in Animal Models This table presents data for related compounds, not N-benzyl-2-[(chloroacetyl)amino]benzamide.
| Compound | Animal Model | Administration Route | Test | ED₅₀ (mg/kg) |
|---|---|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | i.p. | MES | 8.3 |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | MES | 17.3 |
| (R)-enantiomer of Compound 18 | Mouse | i.p. | MES | 4.5 |
| Phenytoin (Standard) | Mouse | i.p. | MES | 6.5 |
Data sourced from a study on N-benzyl-2-acetamidopropionamide derivatives.
The modulation of CNS targets by benzamide derivatives also extends to potential analgesic effects, particularly for neuropathic pain. While research on N-benzyl 2-acetamidoacetamides has focused on anticonvulsant activity, the removal of the terminal acetyl group to create primary amino acid derivatives led to a significant drop in seizure protection but revealed notable pain-attenuating activities in a mouse model of neuropathic pain. Other research has explored related structures as inhibitors of γ-aminobutyric acid (GABA) transporters, which are recognized as promising targets for treating neuropathic pain.
Inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), is a key therapeutic strategy for managing symptoms of advanced Alzheimer's disease. The N-benzyl benzamide scaffold has been identified as the basis for a novel class of highly potent and selective BChE inhibitors.
A series of these derivatives demonstrated inhibitory concentrations (IC₅₀) in the nanomolar and even picomolar range against BChE. The high selectivity for BChE over acetylcholinesterase (AChE) is a notable feature of these compounds. Kinetic studies, such as Lineweaver-Burk plot analysis, have shown that related peptoid structures act as competitive inhibitors of BChE. This research highlights the potential of N-benzyl benzamide derivatives in developing treatments for neurodegenerative diseases characterized by cholinergic deficits.
Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity of Related N-Benzyl Benzamide Derivatives This table presents data for related compounds, not this compound.
| Compound Series | Inhibitory Activity (IC₅₀) | Selectivity | Mechanism |
|---|---|---|---|
| N-benzyl benzamides | Picomolar to Nanomolar | Selective for BChE | Direct Binding |
| NBNBA Peptoids (5a, 5d) | 28 and 40 μM | Selective for BChE | Competitive Inhibition |
Data sourced from studies on N-benzyl benzamide derivatives and related peptoids.
Serotonin (B10506) Receptor Modulation (e.g., 5-HT2A/2C Agonism)
While direct studies on this compound are limited, research into structurally related molecules highlights the significance of the N-benzyl group for activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The addition of an N-benzyl moiety to phenethylamine (B48288) and tryptamine (B22526) scaffolds can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.gov This substitution also enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov
Studies on N-benzylphenethylamines confirm they are potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov Virtual docking models suggest the N-benzyl group may interact with the phenylalanine residue at position 339 (Phe339) of the human 5-HT2A receptor. nih.gov Similarly, N-benzylated-5-methoxytryptamine analogues show high affinity for the 5-HT2 receptor family, with several congeners acting as potent functional agonists. nih.gov For instance, N-benzyl-5-methoxytryptamine was found to be a nearly full agonist at both human and rat 5-HT2A receptors. ljmu.ac.uk
The potency of these N-benzyl compounds is often very high, with some derivatives exhibiting subnanomolar to low nanomolar potencies in functional assays, comparable to that of lysergic acid diethylamide (LSD). nih.gov Agonist activity at the 5-HT2C receptor is also a prominent feature for many of these compounds, which has been a target for developing treatments for obesity and substance use disorders. nih.govgoogle.com
Table 1: Functional Activity of Selected N-Benzyl Compounds at Serotonin Receptors
| Compound | Receptor | Activity (EC₅₀) | Efficacy | Reference |
|---|---|---|---|---|
| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) | h5-HT2A | 0.44 nM | 100% | nih.gov |
| N-benzyl-5-methoxytryptamine | h5-HT2A | 4.2 nM | ~100% | ljmu.ac.uk |
| N-(2-methoxybenzyl)-5-methoxytryptamine | h5-HT2A | 1.9 nM | 85% | ljmu.ac.uk |
This table displays data for structurally related compounds to illustrate the potent activity conferred by the N-benzyl group.
Anti-inflammatory and Antioxidant Activities
The benzamide chemical structure is associated with anti-inflammatory and antioxidant properties. Research on various benzamide derivatives indicates their potential to modulate inflammatory pathways. A proposed mechanism for the anti-inflammatory action of some N-substituted benzamides is the inhibition of the transcription factor NF-kappaB. nih.gov This inhibition leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). nih.gov Other studies on salicylanilides, a related class of benzamides, have demonstrated anti-inflammatory effects through the inhibition of protein denaturation. nih.gov
In the context of antioxidant activity, a series of novel benzamide compounds were reported to possess effective total antioxidant, free radical scavenging, and metal-chelating properties when compared with standard compounds. smolecule.com Furthermore, research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which share the N-benzyl feature with the target compound, has shown significant antioxidant capabilities. mdpi.comnih.gov These compounds were tested for their ability to interact with the stable free radical DPPH, with some derivatives showing high radical scavenging activity. mdpi.comnih.gov One derivative, in particular, combined potent inhibition of soybean lipoxygenase (an indicator of anti-inflammatory effect) with significant anti-lipid peroxidation activity. mdpi.com
Other Enzyme Inhibitory Activities
Glucokinase Activation
Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. nih.govnih.gov Research has identified several classes of benzamide derivatives as glucokinase activators (GKAs). nih.govnih.gov For example, novel phenylethyl benzamide derivatives have been synthesized and found to be active GKAs, with one compound showing an EC₅₀ of 70 nM and demonstrating glucose-lowering activity in animal models. nih.gov Another class of GKAs is based on the N-aminothiazol-2-yl amide moiety, where the benzamide structure plays a role in the molecule's interaction with the enzyme. nih.gov The shared benzamide core in these active compounds suggests that this chemical class is a viable scaffold for designing GKAs.
Antiprion Activity
No information regarding the antiprion activity of this compound was found in the provided search results.
Structure Activity Relationships Sar and Pharmacophore Analysis
Elucidating Key Structural Features for Biological Activity
The fundamental framework of N-benzyl-2-[(chloroacetyl)amino]benzamide derivatives is considered a privileged scaffold in medicinal chemistry. The core structure can be divided into three key regions, a common feature for many histone deacetylase inhibitors: a cap group, a linker region, and a zinc-binding group. In the case of this compound, the benzyl (B1604629) group acts as the cap, the chloroacetyl amino group serves as part of the linker, and the 2-aminobenzamide (B116534) portion is crucial for interaction with the active site of the enzyme.
The 2-aminobenzamide scaffold is consistently identified as a critical pharmacophore for HDAC inhibitory activity. Its ortho-amino group, in particular, is essential for potent inhibition. This scaffold correctly positions the molecule within the enzyme's active site. The nature of the substituent at the 2-position of the benzamide (B126) is also a determinant of activity, with research showing that replacing the chloroacetylamino group with a substituted anilinoacetamido group can significantly improve enzymatic activities.
Impact of Benzyl Moiety Modifications on Activity and Selectivity
The benzyl moiety, serving as the "cap" region, plays a significant role in modulating the biological activity and selectivity of these compounds. Modifications to this part of the molecule can have profound effects. For instance, introducing a substituted phenyl group at the N-position of the 2-aminobenzamide scaffold has been shown to enhance HDAC inhibitory activity and anti-cancer effects.
The nature and position of substituents on this phenyl group are also critical. Studies have demonstrated that electron-withdrawing groups, such as halogens or a trifluoromethyl group, on the phenyl ring lead to better HDAC inhibitory activity compared to electron-donating groups like methyl or methoxy (B1213986) groups. Furthermore, substituents at the 4-position of the phenyl ring tend to yield more potent compounds than those with substituents at the 2- or 3-positions. Bulky substituents at the 4-position have also been associated with improved HDAC inhibitory activity. In the pursuit of selectivity, introducing a large and hydrophobic group or a bulky group at the N-position of the 2-aminobenzamide scaffold can enhance selectivity for specific HDAC isoforms like HDAC6 and HDAC8, respectively.
Influence of Chloroacetyl Group and Amide Linkages on Pharmacological Profiles
The chloroacetyl group and the amide linkages form the linker region of the molecule, and their characteristics are pivotal to the pharmacological profile. The chloroacetylamino group, while a starting point for many derivatives, can be modified to enhance activity. Replacing it with a substituted anilinoacetamido group has been found to significantly boost inhibitory potency against HDACs.
The linker itself, connecting the benzamide scaffold to the cap group, is also a key area for modification. The introduction of moieties like morpholine (B109124) or piperazine (B1678402) into the linker can improve properties such as metabolic stability, oral bioavailability, aqueous solubility, and safety profiles. The flexibility of the linker is another important factor, with studies indicating that a more flexible linker can lead to better HDAC inhibitory activity compared to a rigid one.
Role of Substituents on the Benzamide Scaffold and Heterocyclic Rings
Substituents on the benzamide scaffold itself, as well as the introduction of heterocyclic rings, offer further avenues for optimizing the pharmacological properties of these compounds. For example, introducing a fluorine atom into the benzamide ring has been shown to improve the antitumor efficacy and pharmacokinetic profiles of the derivatives. Similarly, the introduction of a fluorine atom or a methoxy group on the benzamide ring can enhance metabolic stability and pharmacokinetic properties.
The incorporation of heterocyclic groups, either as part of the cap or linker, can also be advantageous. Introducing a heterocyclic group at the N-position of the 2-aminobenzamide scaffold can lead to improved antitumor efficacy and reduced toxicity. Specific examples include the use of a pyridine (B92270) ring in the cap group to improve metabolic stability and reduce hERG inhibition, or a pyrazole (B372694) moiety to enhance antitumor activity and decrease toxicity.
Pharmacophore Modeling and Identification of Active Sites
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For 2-aminobenzamide derivatives, these models consistently highlight the importance of the 2-aminobenzamide scaffold as a crucial pharmacophore for HDAC inhibition.
These models help in understanding how the molecule interacts with the active site of the HDAC enzyme. The ortho-amino group on the benzamide is often identified as a key interaction point. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have further revealed that the steric, electrostatic, and hydrophobic fields of the molecules are important for their HDAC inhibitory activity. This information is invaluable for the rational design of new, more potent, and selective inhibitors.
Correlation of Structural Properties with Biological Potency (e.g., Lipophilicity)
The biological potency of these compounds is not solely dependent on their ability to bind to the target enzyme but also on their physicochemical properties, such as lipophilicity. Lipophilicity, often expressed as logP, influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
While not explicitly detailed as a standalone correlation in the provided search results, the impact of various substituents allows for inferences about the role of lipophilicity. For example, the introduction of hydrophobic groups like halogens or a trifluoromethyl group on the cap's phenyl ring, which increases lipophilicity, was found to enhance activity. Conversely, incorporating hydrophilic groups like morpholine or piperazine in the linker region can improve aqueous solubility and oral bioavailability, suggesting a balance is needed. 3D-QSAR studies have confirmed that hydrophobic fields are an important contributor to the HDAC inhibitory activity of these molecules. Therefore, a finely tuned level of lipophilicity is crucial for achieving optimal biological potency.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). acs.org This technique is crucial for understanding the structural basis of a ligand's biological activity.
For benzamide (B126) derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. These studies predict the binding modes and estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. nih.gov
A significant area of research for N-benzylbenzamide derivatives is their activity as tubulin polymerization inhibitors. nih.gov Docking studies have shown that these compounds often bind to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net For example, in a study of novel N-benzylbenzamide derivatives with antitumor activities, molecular docking revealed that the active compound 20b fits into the colchicine binding site. nih.gov This binding is stabilized by various interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. nih.gov For instance, the oxygen atom of a methoxy (B1213986) group might form a hydrogen bond with the thiol group of Cys241, while other parts of the molecule engage with residues like Ala250 and Asn349. nih.gov
Similarly, docking studies on benzamide-based derivatives as inhibitors of Abl kinases, including the challenging T315I mutant, have identified key interactions. These studies suggest that van der Waals forces are the primary driver for binding, with crucial hydrogen bond interactions occurring with residues like Met318 and Glu286. rsc.org
The binding interactions for various benzamide derivatives against different targets are often characterized by specific hydrogen bonds and hydrophobic contacts, as illustrated in the table below.
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| N-benzylbenzamide derivatives | β-Tubulin | Cys241, Ala250, Asn349, Leu255 nih.gov | Data not always provided |
| Benzamide-based derivatives | Abl kinase | Met318, Glu286 rsc.org | Not specified |
| Cyclic Lipopeptide (Iturin A) | β-Tubulin | Pro274, Thr276, Glu27 nih.gov | -7.0 nih.gov |
| Cyclic Lipopeptide (Fengycin) | β-Tubulin | Pro274, Thr276, Glu27 nih.gov | -7.0 nih.gov |
| Cyclic Lipopeptide (Surfactin) | β-Tubulin | Pro274, Thr276, Glu27 nih.gov | -6.3 nih.gov |
This table is generated based on findings from multiple studies on different benzamide and related derivatives and is for illustrative purposes.
Molecular docking is not only used to understand interactions with known targets but also to identify new potential drug targets for a given compound or class of compounds. By screening a compound against a panel of known drug targets, researchers can generate hypotheses about its mechanism of action. For N-benzylbenzamide derivatives, their structural features make them suitable candidates for investigation against a range of targets.
Studies have identified N-benzylbenzamides as potent inhibitors of butyrylcholinesterase (BChE), a target relevant to Alzheimer's disease. mdpi.com Other research has shown that benzamides can act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are targets for metabolic syndrome. acs.org Furthermore, certain benzamides have been found to covalently modify β-tubulin, suggesting them as anti-cancer agents. acs.org The versatility of the benzamide scaffold allows it to be adapted to fit the binding sites of various enzymes and receptors, making it a privileged structure in drug discovery. mdpi.com
Quantum Chemical Studies and Conformational Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure, geometry, and energetic properties of molecules. tandfonline.comresearchgate.net These studies provide deep insights into a molecule's stability, reactivity, and spectroscopic properties. Conformational analysis, a part of these studies, helps in identifying the most stable three-dimensional shape of a molecule, which is crucial for its interaction with a biological target. researchgate.net
For benzamide derivatives, quantum chemical studies have been used to analyze the effect of substituents on their electronic and photophysical properties. For instance, a study on 2-Cl- and 2-Br-benzamides investigated how the halogen atom in the ortho-position affects the molecule's geometry and energy levels. researchgate.net Such studies help in understanding the fundamental properties that govern the bioactivity of these compounds.
DFT calculations are also employed to determine global reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov These calculations can guide the synthesis of more potent derivatives.
| Descriptor | Significance | Typical Application for Benzamides |
| HOMO Energy | Relates to the ability to donate electrons. | Understanding reactivity and potential for forming charge-transfer complexes with receptors. tandfonline.com |
| LUMO Energy | Relates to the ability to accept electrons. | Assessing the molecule's electrophilicity and susceptibility to nucleophilic attack. tandfonline.com |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | Predicting the bioactivity of a compound; a lower gap can suggest higher reactivity. nih.gov |
| Conformational Energy | Determines the most stable 3D structure(s) of the molecule. | Identifying the bioactive conformation that binds to the target protein. researchgate.net |
This table provides a general overview of the application of quantum chemical descriptors.
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds.
Virtual screening has been employed to identify novel benzamide derivatives with desired biological activities. For example, by screening compound libraries against a specific target, researchers can discover new scaffolds that can be chemically optimized. This approach is more time and cost-effective than high-throughput screening of physical compounds.
Following an initial virtual screen, promising hits can be used as starting points for virtual ligand design. This involves modifying the chemical structure of a hit compound in silico to improve its binding affinity, selectivity, and pharmacokinetic properties. For the benzamide scaffold, this could involve adding or modifying substituents on the phenyl or benzyl (B1604629) rings to enhance interactions with the target's binding pocket.
Prediction of ADMET-related Properties for Research and Development
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for its success in clinical trials. mdpi.com Computational models allow for the early prediction of these properties, helping to prioritize compounds with favorable drug-like profiles and identify potential liabilities. mdpi.comresearchgate.net
For N-benzylbenzamide and its derivatives, in silico ADMET prediction has been utilized to evaluate their potential as drug candidates. researchgate.net Various parameters are calculated, including:
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound can cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
Toxicity: Flags potential toxic liabilities such as hepatotoxicity or mutagenicity.
A study on N-benzylbenzamide and its derivatives calculated several of these parameters, showing high predicted GI absorption and the ability to permeate the blood-brain barrier for all tested molecules. researchgate.net The bioavailability score for these compounds was consistently predicted to be 0.55. researchgate.net
Below is an example of a data table summarizing predicted ADMET properties for N-benzylbenzamide and some of its derivatives.
| Compound | Predicted GI Absorption | Predicted BBB Permeant | Bioavailability Score |
| N-Benzylbenzamide | High | Yes | 0.55 |
| N-(4-Methoxybenzyl)benzamide | High | Yes | 0.55 |
| N-[(4-Fluorophenyl)methyl]benzamide | High | Yes | 0.55 |
Data sourced from a study on N-benzylbenzamide and its derivatives. researchgate.net
These predictions are valuable in the early stages of research and development to guide the selection and optimization of lead compounds, increasing the likelihood of developing a successful drug. mdpi.com
Advanced Preclinical Studies and Translational Research
In Vitro Selectivity and Safety Profiling (e.g., against Normal Human Fibroblasts)
The preclinical evaluation of N-benzyl benzamide (B126) derivatives includes rigorous in vitro safety and selectivity profiling to determine their therapeutic potential. A key aspect of this profiling is assessing a compound's cytotoxicity against non-cancerous, normal cells, such as human fibroblasts, to establish a preliminary therapeutic window. While specific data on N-benzyl-2-[(chloroacetyl)amino]benzamide's effect on normal human fibroblasts is not detailed in the provided literature, the general approach for this class of compounds involves comparing the concentration required for a therapeutic effect with the concentration that causes harm to healthy cells.
A critical metric used in these assessments for related anticonvulsant compounds is the Protective Index (PI). The PI is calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), where a higher PI indicates a more favorable safety margin. For instance, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide, a related anticonvulsant, showed a PI of 6.0 in mice and >130 in rats, indicating a significant separation between its effective and neurotoxic doses. nih.gov
Furthermore, broader safety screening often involves testing against a panel of receptors and enzymes to identify potential off-target effects. For example, related benzamide structures have been screened against panels of G protein-coupled receptors (GPCRs), ion channels, and transporters to ensure target selectivity and rule out undesirable interactions that could lead to adverse effects. nih.gov Studies on similar chemical structures, such as benzyl (B1604629) sulfides, have investigated cytotoxicity in isolated rat hepatocytes, showing that metabolic processes can influence a compound's safety profile. nih.gov This highlights the importance of using relevant cell models to understand potential liabilities.
Conceptual Table: Protective Index (PI) of a Related N-Benzyl Benzamide Derivative
| Compound | Species | Route of Administration | Neurotoxicity (TD50) | Efficacy (ED50) | Protective Index (PI = TD50/ED50) | Reference |
|---|---|---|---|---|---|---|
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | Intraperitoneal (i.p.) | 27 mg/kg | 4.5 mg/kg | 6.0 | nih.gov |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Rat | Oral (p.o.) | >500 mg/kg | 3.9 mg/kg | >130 | nih.gov |
In Vitro Enzymatic and Receptor Binding Assays
The mechanism of action for N-benzyl benzamide derivatives is often investigated through a battery of in vitro enzymatic and receptor binding assays to identify and characterize their molecular targets. A significant area of research for this structural class is in the context of Alzheimer's disease, where derivatives have been shown to be potent inhibitors of key enzymes. nih.govnih.govresearchgate.net
Specifically, certain N-benzyl benzamide compounds have demonstrated sub-nanomolar inhibitory activity against butyrylcholinesterase (BChE), a target of interest for advanced Alzheimer's disease. nih.govresearchgate.net The inhibitory activity of these compounds was confirmed through surface plasmon resonance assays, which revealed a direct binding interaction with the BChE enzyme. nih.gov Some analogues also show dual inhibitory effects on both acetylcholinesterase (AChE) and BChE. nih.govresearchgate.net The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50).
Beyond cholinesterases, related benzamide structures have been explored as inhibitors of other enzymes and transporters. Research has pointed to γ-aminobutyric acid (GABA) transporters, particularly mGAT1 and mGAT4, as potential targets for derivatives designed to treat neuropathic pain. nih.govsemanticscholar.org Additionally, some benzamide analogues have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B), another enzyme implicated in neurodegenerative diseases. nih.gov Computational studies using techniques like Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) have also been employed to understand how structural features of these compounds correlate with their ability to interact with and be hydrolyzed by enzymes. researchgate.net
Table: In Vitro Enzymatic Inhibition by Related N-Benzyl Benzamide Derivatives
| Compound Class/Derivative | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| N-benzyl benzamide derivative (Compound III) | Butyrylcholinesterase (BChE) | 0.08 nM | researchgate.net |
| N-benzyl benzamide derivative (Compound IV) | Butyrylcholinesterase (BChE) | 0.039 nM | researchgate.net |
| Benzamide derivative (Compound I) | Acetylcholinesterase (AChE) | 1.57 µM | nih.gov |
| Benzamide derivative (Compound I) | Butyrylcholinesterase (BChE) | 2.85 µM | nih.gov |
| Benzamide derivative (Compound II) | Acetylcholinesterase (AChE) | 1.47 µM | nih.govresearchgate.net |
| Benzamide derivative (Compound II) | Butyrylcholinesterase (BChE) | 11.40 µM | nih.govresearchgate.net |
In Vivo Efficacy Studies in Disease Models
The therapeutic potential of this compound and its analogues is further investigated through in vivo efficacy studies in various animal models of human diseases.
Anticonvulsant Models: Derivatives of N-benzyl benzamide have shown significant anticonvulsant activity in standard rodent seizure models. nih.govajol.info The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are commonly used to evaluate efficacy against generalized tonic-clonic and myoclonic seizures, respectively. For example, N-benzyl-2-acetamido-3-methoxypropionamide demonstrated potent, dose-dependent protection in both mice and rats, with efficacy comparable to the standard drug phenytoin (B1677684) in the MES test. nih.gov Similarly, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were found to be active in both MES and scPTZ models, with some isomers showing greater potency than standard drugs like phenytoin and valproate. ajol.info
Table: In Vivo Anticonvulsant Efficacy of Related N-Benzyl Benzamide Derivatives
| Compound | Animal Model | Seizure Test | Efficacy (ED50) | Reference |
|---|---|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse (i.p.) | Maximal Electroshock (MES) | 8.3 mg/kg | nih.gov |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat (p.o.) | Maximal Electroshock (MES) | 3.9 mg/kg | nih.gov |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse (i.p.) | Maximal Electroshock (MES) | 4.5 mg/kg | nih.gov |
| ortho-N-Benzyl-3-[(chlorophenyl)amino]propanamide | Mouse (i.p.) | Maximal Electroshock (MES) | 25.5 mg/kg | ajol.info |
| para-N-Benzyl-3-[(chlorophenyl)amino]propanamide | Mouse (i.p.) | Maximal Electroshock (MES) | 29.2 mg/kg | ajol.info |
Neuropathic Pain Models: The analgesic potential of this class of compounds has been assessed in rodent models of neuropathic pain, a condition often resistant to treatment. nih.govsemanticscholar.orgnih.gov These models include chemotherapy-induced neuropathic pain (e.g., using oxaliplatin (B1677828) or paclitaxel) and diabetic neuropathic pain induced by streptozotocin. nih.govsemanticscholar.org Certain functionalized amino acid derivatives based on the N-benzylamide scaffold demonstrated significant antinociceptive properties in these models. nih.govsemanticscholar.org Notably, these compounds were shown to reduce pain-related behaviors without inducing motor deficits in the rotarod test, indicating a specific analgesic effect rather than general sedation. nih.govsemanticscholar.org
Alzheimer's Models: In the context of Alzheimer's disease, N-benzyl benzamide derivatives that act as BChE inhibitors have been evaluated in vivo for their ability to improve cognitive function. nih.govresearchgate.net In a behavioral study using a mouse model of cognitive impairment induced by amyloid-beta 1-42 (Aβ1-42), specific derivatives exhibited a marked therapeutic effect, demonstrating an ability to reverse cognitive deficits. nih.govresearchgate.net These findings suggest that compounds from this class can cross the blood-brain barrier and exert a neuroprotective or cognition-enhancing effect. nih.gov
Investigation of Compound Metabolism and Stability
Studies on selective BChE inhibitors from this class have characterized their metabolic stability, which is a key component of their drug-like properties. nih.govresearchgate.net Research on structurally related benzyl sulfides indicates that metabolism can occur via cytochrome P-450 dependent pathways. nih.gov This process can involve benzylic hydroxylation, leading to the formation of intermediate hemimercaptals that may subsequently break down. nih.gov The stability of the core chemical structure is also a factor; the benzamide scaffold itself is noted for the general stability of its products. nih.gov The chloroacetyl group present in the specific compound of interest, this compound, may be susceptible to hydrolysis under certain physiological or enzymatic conditions, potentially representing a key metabolic pathway. researchgate.net
Table: Summary of Metabolic and Stability Investigations for N-Benzyl Benzamide Class
| Area of Investigation | Finding/Observation | Implication | Reference |
|---|---|---|---|
| Pharmacokinetic Studies | Metabolic stability of specific BChE inhibitors was characterized. | Supports the drug-like properties of the compound class for potential in vivo use. | nih.govresearchgate.net |
| Metabolic Pathways (from related structures) | Metabolism can be dependent on cytochrome P-450 enzymes. | Suggests a primary route of hepatic metabolism and potential for drug-drug interactions. | nih.gov |
| Chemical Stability | The N-benzyl benzamide scaffold generally yields stable products. | Indicates good intrinsic chemical stability of the core structure. | nih.gov |
| Potential Hydrolysis | The chloroacetyl moiety may undergo enzymatic hydrolysis. | This reaction could be a key step in the compound's metabolism and clearance. | researchgate.net |
Conclusion and Future Directions
Summary of Research Advances for N-benzyl-2-[(chloroacetyl)amino]benzamide and Related Derivatives
Research into this compound and its derivatives has unveiled a spectrum of potential therapeutic applications, primarily centered around antimicrobial and anticancer activities. The core structure of this compound, a benzamide (B126), is a recognized pharmacophore present in numerous approved drugs, which underpins the continued interest in synthesizing and evaluating new benzamide-based molecules. researchgate.net
The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the reaction of a benzamide precursor with chloroacetyl chloride in the presence of a base, followed by the introduction of the benzyl (B1604629) group through nucleophilic substitution or coupling reactions. smolecule.com The final product is then purified using standard laboratory techniques like recrystallization or chromatography. smolecule.com The presence of a reactive chloroacetyl group makes it a useful intermediate for further chemical modifications. smolecule.com
While specific research focusing exclusively on this compound is somewhat limited, studies on closely related N-benzylbenzamide derivatives have shown significant promise. For instance, a series of N-benzylbenzamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Certain compounds in this class exhibited inhibitory activity in the sub-nanomolar range and demonstrated neuroprotective effects in preclinical models. nih.gov
Furthermore, other novel N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors. acs.org One such derivative, compound 20b, displayed significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range and also exhibited potent anti-vascular activity. acs.org These findings highlight the potential of the N-benzylbenzamide scaffold as a source of new anticancer agents.
In the realm of antimicrobial research, various benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net For example, studies on N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides have revealed compounds with notable activity against bacteria such as Bacillus subtilis and fungi. researchgate.netnih.gov
Table 1: Investigated Activities of N-benzylbenzamide Derivatives
| Derivative Class | Investigated Activity | Key Findings |
| N-benzylbenzamides | Butyrylcholinesterase (BChE) inhibition | Sub-nanomolar inhibitors with neuroprotective effects, potential for Alzheimer's treatment. nih.gov |
| N-benzylbenzamides | Tubulin polymerization inhibition | Potent antiproliferative and anti-vascular activity in cancer cell lines. acs.org |
| N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides | Antimicrobial | Activity against various bacterial and fungal strains. researchgate.netnih.gov |
| 2-substituted N-benzyl-2-acetamidoacetamides | Anticonvulsant | Potent anticonvulsant activity observed in preclinical models. nih.gov |
Unexplored Therapeutic Opportunities and Niche Applications
While current research has primarily focused on the anticancer and antimicrobial potential of this compound and its analogues, several therapeutic avenues remain largely unexplored. The inherent reactivity of the chloroacetyl group in the parent compound could be leveraged for targeted covalent inhibition of specific enzymes or proteins, a strategy gaining traction in drug discovery for achieving enhanced potency and prolonged duration of action.
Given the neuroprotective effects observed with some N-benzylbenzamide derivatives in the context of Alzheimer's disease, there is a compelling case for exploring their potential in other neurodegenerative disorders. nih.gov Conditions such as Parkinson's disease and amyotrophic lateral sclerosis (ALS), which also involve protein misfolding and neuronal damage, could represent new therapeutic targets for this class of compounds.
Another niche application could be in the development of chemosensitizers for cancer therapy. Some benzamide derivatives have been shown to inhibit ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for multidrug resistance in cancer cells. nih.gov By inhibiting these transporters, such compounds could restore the efficacy of conventional chemotherapeutic drugs. Investigating whether this compound or its derivatives can modulate ABC transporter activity could open up new avenues in combination cancer therapy.
Furthermore, the antioxidant properties reported for some benzamide compounds suggest a potential role in managing conditions associated with oxidative stress. smolecule.commdpi.com This could include inflammatory diseases, cardiovascular disorders, and even skin aging. The exploration of this compound derivatives as antioxidants for these applications is a largely untapped area of research.
Methodological Advancements in Research on this Compound Class
The synthesis of this compound and its derivatives generally relies on established organic chemistry reactions. smolecule.com However, advancements in synthetic methodologies could significantly accelerate the discovery and optimization of new drug candidates from this compound class.
One area of advancement is the use of microwave-assisted synthesis. This technique has been successfully employed for the synthesis of other 2-aminobenzamide (B116534) derivatives, offering advantages such as reduced reaction times and improved yields compared to conventional heating methods. nih.gov Applying this methodology to the synthesis of this compound could streamline the production of this key intermediate and its derivatives.
High-throughput screening (HTS) methodologies are crucial for efficiently evaluating the biological activity of large libraries of compounds. The development of robust and miniaturized assays for targets such as BChE, tubulin polymerization, or specific bacterial enzymes would enable the rapid screening of newly synthesized N-benzylbenzamide derivatives, facilitating the identification of lead compounds.
Computational methods, including molecular docking and density functional theory (DFT) calculations, are increasingly being used to predict the binding modes of ligands with their biological targets and to understand their electronic properties. nih.gov Applying these in silico tools to this compound and its derivatives can aid in the rational design of new compounds with improved potency and selectivity, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.
Challenges and Prospects in Clinical Translation of Benzamide Derivatives
Despite the promising preclinical findings for various benzamide derivatives, the path to clinical translation is fraught with challenges. A significant hurdle is the potential for off-target effects and toxicity. As with any new chemical entity, a thorough toxicological profile must be established. For instance, while some benzamide-based histone deacetylase (HDAC) inhibitors show potent antitumor activity, their application can be limited by their potency against solid tumors and potential side effects. nih.gov
A critical challenge in the development of preventive therapies, which could be a future direction for some benzamide derivatives, is the lack of validated pharmacodynamic biomarkers. ecancer.org These biomarkers are essential for providing an early indication of a compound's biological activity in humans and for optimizing dosing regimens in large-scale clinical trials. ecancer.org
Furthermore, the physicochemical properties of a drug candidate, such as its solubility and metabolic stability, are key determinants of its clinical success. nih.govacs.org Poor pharmacokinetics can lead to suboptimal drug exposure at the target site and hinder therapeutic efficacy. For example, while some potent compounds have been identified, their limited brain exposure can be a barrier for treating central nervous system disorders. researchgate.net
Looking forward, the prospects for the clinical translation of benzamide derivatives will depend on overcoming these challenges. The development of drug delivery systems, such as nanoparticles, could help to improve the solubility and targeting of these compounds, thereby enhancing their efficacy and reducing systemic toxicity. nih.gov Additionally, a greater emphasis on incorporating pharmacokinetic and pharmacodynamic studies early in the drug discovery process will be crucial for selecting candidates with the highest probability of clinical success. ecancer.org The continued exploration of diverse chemical space around the N-benzylbenzamide scaffold holds the promise of identifying novel drug candidates with improved druggability for a range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-[(chloroacetyl)amino]benzamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step protocols involving amide bond formation and chloroacetylation. For example, coupling 2-aminobenzamide derivatives with chloroacetyl chloride in dichloromethane (DCM) using pyridine or DIPEA as a base . Reaction temperature (e.g., 4°C to room temperature) and catalysts (e.g., DMAP) significantly affect yields, as seen in analogous benzamide syntheses . Purification via column chromatography or recrystallization is critical to isolate the product (>95% purity, as validated by HPLC) .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR : H and C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.0 ppm, chloroacetyl protons at δ 4.0–4.5 ppm) .
- Mass Spectrometry : ESI-MS (e.g., m/z 343.4 [M+H]) detects molecular ions and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound in biological systems?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., benzyl group, chloroacetyl moiety) to assess bioactivity changes. For instance, replacing the benzyl group with a 4-chlorophenyl moiety increased anti-parasitic activity in related compounds .
- Biological Assays : Test derivatives against target organisms (e.g., Trypanosoma brucei) using IC measurements. Correlate electronic properties (e.g., Hammett σ values) with activity .
- Computational Modeling : Use DFT to predict charge density distribution and reactive sites, as demonstrated in X-ray charge density studies of benzamide derivatives .
Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?
- Methodology :
- Data Cross-Validation : Compare NMR and MS data with literature analogs (e.g., δ 7.23 ppm for aromatic protons in 2,4-dichloro derivatives ).
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates (e.g., unstable chloroacetyl intermediates).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry, as shown for N-benzyl-2-(hydroxymethyl)benzamide .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and analyze degradation products via LC-MS. For example, 4-chlorobenzamide is a common degradation product of chloroacetyl derivatives .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C) to guide storage conditions .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or redox reactions?
- Methodology :
- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., chloroacetyl carbon) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) .
- NCI Descriptor Analysis : Identify weak intermolecular interactions (e.g., C–H···O) influencing crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
